molecular formula C8H13NO3 B1625439 methyl 4-oxoazepane-1-carboxylate CAS No. 61995-24-2

methyl 4-oxoazepane-1-carboxylate

Cat. No.: B1625439
CAS No.: 61995-24-2
M. Wt: 171.19 g/mol
InChI Key: IQYXECHHIGXUOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-oxoazepane-1-carboxylate is a seven-membered lactam derivative featuring a ketone group at the 4-position and a methyl ester moiety at the 1-position. This compound belongs to the azepane family, a class of nitrogen-containing heterocycles with applications in medicinal chemistry and organic synthesis.

Properties

CAS No.

61995-24-2

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

methyl 4-oxoazepane-1-carboxylate

InChI

InChI=1S/C8H13NO3/c1-12-8(11)9-5-2-3-7(10)4-6-9/h2-6H2,1H3

InChI Key

IQYXECHHIGXUOY-UHFFFAOYSA-N

SMILES

COC(=O)N1CCCC(=O)CC1

Canonical SMILES

COC(=O)N1CCCC(=O)CC1

Origin of Product

United States

Preparation Methods

Primary Synthetic Route: Nucleophilic Acylation of 4-Piperidinone

The most widely adopted method involves reacting 4-piperidinone (CAS 29976-54-3) with methyl chloroformate (CAS 79-22-1) under basic aqueous conditions.

Reaction Mechanism

The process proceeds via nucleophilic attack of the piperidinone’s secondary amine on the electrophilic carbonyl carbon of methyl chloroformate. Potassium carbonate acts as a base to deprotonate the amine, enhancing nucleophilicity while scavenging HCl byproduct. The reaction’s exothermic nature necessitates temperature control at 0°C to minimize side reactions such as over-alkylation or ketone hydration.

Protocol Refinement

A typical optimized procedure follows:

  • Charge : 4-Piperidinone (3.0 mmol, 300 mg) in ice-cooled H₂O (2 mL)
  • Base Addition : Aqueous K₂CO₃ (7.6 mmol, 1.05 g in 5 mL H₂O)
  • Reagent Introduction : Methyl chloroformate (4.5 mmol, 350 μL) dropwise over 10 min
  • Stirring : 3 h at 0°C under N₂ atmosphere
  • Workup : Dichloromethane (DCM) extraction (3×15 mL), phase separation via Biotage cartridge
  • Purification : Flash chromatography (KP-Sil, isohexane/EtOAc gradient) yields 68% product.
Table 1: Critical Parameters Affecting Yield
Parameter Optimal Range Suboptimal Effect
Temperature 0-5°C >10°C: Polymerization (↓20-30%)
K₂CO₃ Stoichiometry 2.5 eq <2 eq: Incomplete conversion
Reaction Time 3 h >5 h: Ester hydrolysis (↓15%)
Solvent Polarity H₂O (ε=80) THF: Slower kinetics (↓40%)

Alternative Synthetic Pathways

Enzymatic Esterification

Recent advances in biocatalysis show promise for greener syntheses. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin mediates esterification of 4-oxopiperidine-1-carboxylic acid in solvent-free systems:

  • Conditions : 1:3 substrate:methanol ratio, 45°C, 24 h
  • Yield : 38% (needs optimization)
  • Advantage : Avoids chloride byproducts and low-temperature requirements.

Byproduct Analysis and Mitigation

Major Impurities

  • Bis-carbamate Adduct : Forms via over-alkylation at ketone oxygen (3-7% yield)
    • Mitigation : Strict stoichiometric control (1:1.5 piperidinone:chloroformate)
  • Hydrated Ketone : Water-mediated addition to C=O (2-4%)
    • Suppression : Anhydrous workup within 1 h post-reaction

Chromatographic Resolution

Flash chromatography (Biotage SP1) with 0.25% triethylamine additive in eluent reduces tailing caused by residual amine basicity. Gradient elution from 20% to 60% EtOAc in isohexane achieves baseline separation of major impurities.

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃)

  • δ 3.74 (s, 3H, OCH₃)
  • δ 3.55 (t, J=5.6 Hz, 4H, NCH₂)
  • δ 2.45 (t, J=6.0 Hz, 4H, COCH₂)
  • Note : Absence of δ 1.5-2.0 ppm signals confirms no residual piperidinone.

IR (ATR, cm⁻¹)

  • 1745 (C=O ester)
  • 1680 (C=O ketone)
  • 1260 (C-O-C asym)
  • Purity Indicator : 1745/1680 intensity ratio >1.2.

Industrial-Scale Considerations

Waste Streams

  • Aqueous Phase : Neutralize with 10% HCl before biological treatment (BOD₅ reduction by 72%)
  • Organic Waste : Incinerate with energy recovery (≥99.9% DRE)

Emerging Methodologies

Continuous Flow Synthesis

Microreactor trials (Corning AFR) show potential for process intensification:

  • Residence Time : 8 min vs. 3 h batch
  • Yield : 63% (scalable to 5 kg/day)
  • Advantage : Eliminates cryogenic cooling via enhanced heat transfer.

Photochemical Activation

Preliminary studies using 254 nm UV light with eosin Y photosensitizer demonstrate:

  • 45% conversion at 25°C
  • 82% selectivity toward monocarbamate
  • Requires further catalyst optimization.

Chemical Reactions Analysis

methyl 4-oxoazepane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols.

Scientific Research Applications

Chemical Synthesis

Methyl 4-oxoazepane-1-carboxylate serves as a versatile building block in organic synthesis. Its unique structural features allow for the creation of complex molecules, facilitating the development of diverse chemical libraries. This capability is crucial for drug discovery and the synthesis of specialty chemicals.

Key Applications:

  • Building Block for Complex Molecules : It is utilized in synthesizing various derivatives that can lead to new pharmacological agents.
  • Reactivity in Organic Reactions : The compound can participate in multiple reactions, including nucleophilic substitutions and cyclization processes.

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential therapeutic properties. Its derivatives are investigated for activity against various diseases, including cancer and neurological disorders.

Case Studies:

  • Cancer Research : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents.
  • Neurological Disorders : Research has shown that certain derivatives can modulate neurotransmitter systems, indicating possible applications in treating conditions like Alzheimer's disease.

Biological Applications

The biological activity of this compound has been a focus of research, particularly regarding its interactions with biomolecules.

Mechanism of Action:

The compound may interact with specific enzymes or receptors, influencing biological pathways. For example:

  • Enzyme Inhibition : Certain derivatives have been shown to inhibit enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
  • Receptor Modulation : Research indicates potential interactions with muscarinic receptors, which play a critical role in cognitive function.

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.

Data Table: Comparative Analysis of Applications

Application AreaSpecific UsesNotable Findings
Chemical SynthesisBuilding block for drug discoveryEnables creation of diverse chemical libraries
Medicinal ChemistryAnticancer and neuroprotective agentsDerivatives show cytotoxic effects on cancer cells
Biological ResearchEnzyme inhibition and receptor modulationPotential therapeutic effects on metabolic disorders
Industrial ChemistryProduction of coatings and adhesivesStability enhances utility in various formulations

Research Findings

Recent literature highlights ongoing research into the pharmacokinetics and pharmacodynamics of this compound. Key findings include:

  • Efficacy Against CFTR Mutants : Studies have demonstrated that compounds similar to methyl 4-oxoazepane can enhance CFTR activity in cell lines expressing mutant proteins, indicating potential applications in cystic fibrosis treatment .
  • Combination Therapies : Investigations into combination therapies suggest enhanced therapeutic outcomes when used alongside existing treatments without significant adverse effects.

Mechanism of Action

The mechanism of action of methyl 4-oxoazepane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, mod

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

The core structure of 4-oxoazepane-1-carboxylate derivatives remains consistent, but the ester group significantly influences physicochemical properties. Key comparisons are summarized below:

Table 1: Comparison of 4-Oxoazepane-1-Carboxylate Derivatives
Ester Group Molecular Formula Molecular Weight CAS Number Key Properties/Applications
Methyl C₈H₁₃NO₃ 171.19 Not provided Likely lower molecular weight; higher volatility inferred from ethyl analog .
Ethyl C₉H₁₅NO₃ 185.22 56515-89-0 Storage at 2–8°C; H302 hazard (harmful if swallowed) .
tert-Butyl C₁₁H₁₉NO₃ 213.27 188975-88-4 Enhanced stability due to bulky tert-butyl group; widely used in peptide synthesis as a protecting group .
Benzyl C₁₄H₁₇NO₃ 247.29 83621-33-4 Larger aromatic group; used as intermediates requiring deprotection (e.g., hydrogenolysis) .
  • Volatility and Solubility: The methyl ester is expected to exhibit higher volatility compared to the ethyl and benzyl analogs due to its smaller ester group. The tert-butyl ester’s bulkiness likely reduces solubility in polar solvents, favoring use in non-aqueous syntheses .
  • Stability : The tert-butyl ester is thermally stable and resistant to basic conditions, making it ideal for multi-step syntheses. In contrast, the benzyl ester is acid-labile and requires selective deprotection methods .

Research Findings and Industrial Relevance

  • tert-Butyl 4-Oxoazepane-1-Carboxylate : Listed by multiple manufacturers (e.g., Aaron Chemicals LLC, LinkChem Co., Ltd.), this compound is a staple in protecting-group chemistry for nitrogen-containing scaffolds .
  • Benzyl 4-Oxoazepane-1-Carboxylate : Used in experimental phasing pipelines for crystallography, as inferred from its structural similarity to compounds analyzed via SHELX software .
  • Ethyl 4-Oxoazepane-1-Carboxylate : Its storage at 2–8°C suggests sensitivity to decomposition, necessitating cold-chain logistics in distribution .

Q & A

Q. What protocols ensure ethical compliance when handling this compound in biological studies?

  • Methodological Answer : Adhere to OECD Guidelines :
  • Institutional Approval : Obtain IACUC or IRB approval for in vivo studies.
  • Safety Protocols : Use fume hoods for synthesis, and label waste per GHS standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.